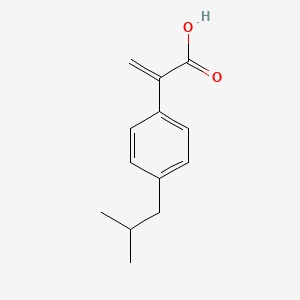
2-(4-Isobutylphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isobutylphenyl)acrylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Anti-inflammatory Properties
2-(4-Isobutylphenyl)acrylic acid is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Its derivatives exhibit potent anti-inflammatory effects, making them suitable for treating conditions such as arthritis and other inflammatory diseases. The compound acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Case Study: Asymmetric Hydrogenation
A study demonstrated the asymmetric hydrogenation of this compound using dendritic BINAP ligands. The results indicated that this method could produce high enantiomeric excess (ee) values, enhancing the compound's potential in pharmaceutical formulations .
| Study | Catalyst | Conversion Rate | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Dendritic BINAP | 90% | 68% |
Material Science
Polymer Synthesis
The compound is employed in the synthesis of functional polymers due to its ability to undergo polymerization reactions. These polymers can be tailored for specific applications, including coatings, adhesives, and sealants. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .
Table: Polymer Properties
| Polymer Type | Properties Enhanced | Application |
|---|---|---|
| Acrylic Polymers | Mechanical strength, thermal stability | Coatings, adhesives |
| Copolymers | Flexibility, durability | Sealants |
Chemical Research
Catalytic Applications
Research has explored the use of this compound in catalytic processes. For instance, it has been utilized as a substrate in various catalytic reactions to synthesize complex organic molecules. The compound's reactivity allows for the development of new synthetic pathways in organic chemistry .
Toxicological Studies
Skin Irritation Testing
In safety assessments, the compound has been evaluated for its potential skin irritancy and sensitization effects. Such studies are crucial for determining the safety profile of cosmetic and pharmaceutical products containing this compound .
Table: Skin Irritation Study Results
| Test Substance | Irritation Score | |
|---|---|---|
| This compound | Moderate | Requires caution in formulations |
Analyse Chemischer Reaktionen
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying the compound’s solubility and bioactivity:
-
Example : Reaction with methanol in the presence of H₂SO₄ yields methyl 2-(4-isobutylphenyl)acrylate .
-
Conditions :
Catalyst Temperature Yield H₂SO₄ Reflux ~80% DCC/DMAP RT ~85%
This reaction is foundational for synthesizing prodrugs, such as polymeric carriers for controlled ibuprofen release .
Hydrolysis
The ester derivatives undergo pH-dependent hydrolysis, critical for drug delivery systems:
-
Acidic Hydrolysis : In H₂SO₄/acetic acid at reflux, esters revert to the parent acid .
-
Basic Hydrolysis : NaOH (5% aqueous) at 50–60°C cleaves esters efficiently .
-
Controlled Release : Polymeric prodrugs release ibuprofen via ester hydrolysis at physiological pH (7.4), with rates influenced by polymer hydrophilicity .
Hydrolysis Rates at Different pH (Polymer Prodrugs) :
| pH | Time (h) | % Drug Released |
|---|---|---|
| 1.0 | 24 | <5% |
| 7.4 | 24 | 45–60% |
| 10.0 | 24 | >90% |
Polymerization
The methacrylate ester derivative participates in free radical polymerization, forming biocompatible polymers:
-
Copolymerization : With 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA) using AIBN initiator (65–70°C) .
-
Applications : Hydrogels for sustained drug delivery, leveraging hydrolyzable ester linkages .
Polymerization Parameters :
| Monomer Ratio (IbuPMA:HEMA) | Tg (°C) | Drug Loading (%) |
|---|---|---|
| 1:3 | 78 | 22 |
| 1:1 | 85 | 35 |
Claisen-Schmidt Condensation
This reaction forms α,β-unsaturated carbonyl systems during synthesis:
-
Protocol : Base-catalyzed condensation of 4-isobutylbenzaldehyde with ketones .
-
Outcome : Produces the acrylic acid backbone with high regioselectivity .
Alkylation and Cyanation
While not directly observed for the acrylic acid itself, related intermediates highlight reactivity patterns:
-
Example : (Isobutylphenyl)acetonitrile undergoes methyl chloride alkylation to form propionitrile derivatives, later hydrolyzed to ibuprofen .
Mechanistic Insights
-
COX Inhibition : Structural analogs inhibit cyclooxygenase (COX) via hydrogen bonding to Arg120 and Tyr355, reducing prostaglandin synthesis .
-
Hydrolytic Stability : Electron-withdrawing isobutyl groups enhance ester stability under acidic conditions but accelerate hydrolysis in basic media .
This compound’s versatility in reactions like esterification, hydrolysis, and polymerization underpins its utility in drug development and material science. Future research could explore catalytic asymmetric reactions or novel copolymer architectures.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BTHBTTSIBCWHHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(=C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













